molecular formula C19H22ClNO4S2 B14608839 5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate CAS No. 60896-37-9

5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate

Cat. No.: B14608839
CAS No.: 60896-37-9
M. Wt: 428.0 g/mol
InChI Key: FCTULFHFFDOFEU-UHFFFAOYSA-M
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Description

5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate is a chemical compound that belongs to the class of organothianthrenium salts. These compounds are characterized by the presence of a positively charged sulfur atom and a neutral sulfur atom. The unique structural characteristics and chemical behaviors of organothianthrenium salts make them attractive precursors for various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds .

Preparation Methods

The synthesis of 5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate typically involves the reaction of thianthrene with cyclohexylmethylamine in the presence of a suitable oxidizing agent. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or acetonitrile. The resulting product is then treated with perchloric acid to form the perchlorate salt .

Industrial production methods for organothianthrenium salts, including this compound, often involve similar synthetic routes but on a larger scale. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thianthrene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thianthrene derivatives .

Scientific Research Applications

5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate involves its ability to undergo various chemical transformations, which can modify the structure and function of target molecules. The compound’s molecular targets include proteins, nucleic acids, and other biomolecules. The pathways involved in its action include covalent modification of target molecules, leading to changes in their activity and function .

Properties

CAS No.

60896-37-9

Molecular Formula

C19H22ClNO4S2

Molecular Weight

428.0 g/mol

IUPAC Name

N-(cyclohexylmethyl)thianthren-5-ium-5-amine;perchlorate

InChI

InChI=1S/C19H22NS2.ClHO4/c1-2-8-15(9-3-1)14-20-22-18-12-6-4-10-16(18)21-17-11-5-7-13-19(17)22;2-1(3,4)5/h4-7,10-13,15,20H,1-3,8-9,14H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

FCTULFHFFDOFEU-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)CN[S+]2C3=CC=CC=C3SC4=CC=CC=C42.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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